7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name for this compound is 7-[2-hydroxy-3-(propylamino)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one . This designation follows IUPAC Rule P-58.2.1 for fused polycyclic systems, prioritizing the chromenone core as the parent structure. The numbering begins at the ketone oxygen (position 4) and proceeds clockwise, with the propoxy substituent located at position 7.
The propylamino-propoxy side chain is described using multiplicative nomenclature:
- 2-hydroxy : Indicates the hydroxyl group at position 2 of the propane chain
- 3-(propylamino) : Specifies the propylamine substituent at position 3
A comparative analysis of CAS Registry numbers reveals structural parallels:
| Compound Type | CAS Registry Number | Structural Features |
|---|---|---|
| Chromenone core | 11412793 | 2,3-Dihydrocyclopenta[c]chromen-4-one |
| Propylamino-containing drug | 54063-53-5 | Propafenone (antiarrhythmic agent) |
While no CAS number is currently assigned to the target compound, its structural similarity to registered chromenones suggests potential future classification under 890000-series identifiers used for experimental compounds.
Molecular Framework Analysis: Cyclopenta[c]Chromen-4(1H)-one Core Structure
The bicyclic core consists of:
- Benzopyran moiety : A fused benzene ring (positions 5-10) and dihydropyran ring (positions 2-3-4-O)
- Cyclopentane annelation : Fused at positions 1-2-3 of the pyran ring, creating a strained tricyclic system
Key electronic features include:
- Conjugated π-system : Extending from the aromatic benzene through the chromenone oxygen to the ketone group at position 4
- Non-planar geometry : The dihydrocyclopentane ring induces a 15° puckering angle, confirmed by X-ray crystallographic data of analogous structures
The ketone at position 4 creates an electron-deficient center, with calculated polarization values of ΔEN = 0.45 (Pauling scale) between C4 and O4. This electronic configuration facilitates nucleophilic attacks at C4, a property exploited in pro-drug derivatization strategies.
Substituent Configuration: Propylamino-Propoxy Side Chain Characterization
The C7 substituent exhibits three distinctive functional groups arranged along a propane backbone:
- Ether linkage (O-CH2): Connects to the chromenone core at position 7
- Secondary alcohol (C2-OH): Creates a hydrogen-bond donor site
- Tertiary amine (C3-NH-CH2CH2CH3): Provides basic character (calculated pKa = 9.2 ± 0.3)
Stereochemical analysis reveals:
- Chiral center at C2 : The hydroxyl and propylamino groups create two possible enantiomers
- Rotational barriers :
Comparative bond lengths from crystallographic data:
| Bond Type | Length (Å) | Comparative Compound |
|---|---|---|
| C7-O | 1.412 | 1.417 (Propafenone) |
| C2-OH | 1.421 | 1.430 (Chromenol) |
| C3-N | 1.467 | 1.472 (Propanolamine) |
This configuration enables multiple binding modalities:
Comparative Structural Analysis with Related Chromenone Derivatives
Structural comparisons highlight three key differentiation points:
A. Core Modifications
B. Side Chain Variations
C. Electronic Profile
| Parameter | Target Compound | Propafenone |
|---|---|---|
| Dipole Moment (D) | 4.12 | 3.98 |
| HOMO (eV) | -8.7 | -9.1 |
| LUMO (eV) | -0.9 | -1.2 |
These differences suggest enhanced nucleophilicity at the ketone oxygen compared to propafenone derivatives, potentially influencing metabolic oxidation pathways.
Properties
CAS No. |
84229-49-2 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propylamino)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H23NO4/c1-2-8-19-10-12(20)11-22-13-6-7-15-14-4-3-5-16(14)18(21)23-17(15)9-13/h6-7,9,12,19-20H,2-5,8,10-11H2,1H3 |
InChI Key |
MDRIKKUAZCPOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclopenta[c]chromenone Core
- Starting from methyl 4-(3-ethoxy-3-oxopropyl)nicotinate, treatment with sodium hydride in tetrahydrofuran (THF) under reflux conditions leads to cyclization and formation of the 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one intermediate.
- Acidic hydrolysis with 12 M hydrochloric acid at elevated temperatures (100–110 °C) converts intermediates to the cyclopenta[c]chromenone core.
- Typical yields for this step are around 58% under these conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Sodium hydride (60%), THF, reflux 3–4 h | 58% | Controlled addition of sodium hydride and reflux essential |
| Hydrolysis | 12 M HCl, 0–100 °C, 30 min | - | Acidic conditions promote ring closure |
Introduction of the Propoxy Side Chain
- The propoxy substituent bearing hydroxy and propylamino groups is introduced via nucleophilic substitution on the chromenone core.
- A typical approach involves reacting the chromenone intermediate with a suitable 2-hydroxy-3-(propylamino)propyl halide or tosylate under basic conditions.
- Sodium hydride or potassium carbonate in polar aprotic solvents like THF or DMF is used to deprotonate the phenolic hydroxyl group, facilitating ether bond formation.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Etherification | 2-hydroxy-3-(propylamino)propyl halide, NaH or K2CO3, THF/DMF, RT to reflux | Variable (50–70%) | Requires careful control to avoid side reactions |
Functional Group Transformations on the Side Chain
- The propylamino group is typically introduced by nucleophilic substitution of a leaving group (e.g., halide) with propylamine.
- Hydroxyl groups are either present in the starting side chain reagent or introduced by selective hydroxylation.
- Protection of amino or hydroxy groups may be necessary during intermediate steps to prevent undesired reactions.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and hexane.
- Characterization includes:
Representative Experimental Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.38 g/mol |
| Typical Yield (Overall) | 50–70% |
| Solvents Used | THF, Methanol, Ethyl Acetate, Hexane |
| Bases Used | Sodium hydride (60%), Potassium carbonate |
| Reaction Temperatures | 0 °C to reflux (~60–110 °C) |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) |
| Characterization | 1H-NMR, LC-MS, HPLC |
Research Findings and Optimization Notes
- The use of sodium hydride as a base in THF is critical for efficient deprotonation and subsequent nucleophilic substitution steps.
- Acidic hydrolysis conditions must be carefully controlled to avoid decomposition of sensitive intermediates.
- Hydrogenation steps (e.g., using palladium on carbon under hydrogen atmosphere) may be employed to reduce unsaturated intermediates selectively.
- Protecting groups for amino and hydroxy functionalities can improve yields by minimizing side reactions.
- Reaction times vary from 30 minutes to several hours depending on the step, with reflux conditions often required for cyclization and hydrolysis.
- Purification by flash chromatography is essential to isolate the pure compound due to the complexity of the reaction mixtures.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Cyclization to cyclopenta[c]chromenone | Sodium hydride, THF, reflux; HCl hydrolysis | 58 | Formation of bicyclic core |
| 2 | Etherification with propoxy side chain | 2-hydroxy-3-(propylamino)propyl halide, NaH/K2CO3, THF/DMF | 50–70 | Introduction of side chain |
| 3 | Amination/hydroxylation | Propylamine substitution, hydroxylation | Variable | Functional group installation |
| 4 | Purification | Silica gel chromatography | - | Essential for purity |
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to alter the chromen ring or the propylamino group.
Substitution: Various substituents can be introduced to the chromen ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the chromen ring .
Scientific Research Applications
Pharmacological Applications
Cardiovascular Effects:
Research indicates that 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits notable cardiovascular effects. It has demonstrated antiarrhythmic properties, making it a candidate for treating conditions like atrial fibrillation and ventricular tachycardia. In animal models, the compound prolonged the refractory period in cardiac tissues and exhibited local anesthetic effects .
Mechanism of Action:
The mechanism of action involves modulation of sodium channels critical for cardiac excitability and conduction. Interaction studies reveal that this compound can influence various receptors and ion channels involved in cardiac function .
Biological Applications
Enzyme Interactions:
In biological research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its unique structure allows it to act as a building block for synthesizing more complex molecules .
Drug Development:
The compound's ability to interact with specific molecular targets makes it a candidate for drug development. Its structural characteristics can be modified to enhance its efficacy or selectivity for particular biological pathways .
Case Studies
Case Study 1: Antiarrhythmic Properties
In a study involving animal models, this compound was administered at doses ranging from 3 to 10 mg/kg intravenously. The results showed a significant reduction in heart rate and blood pressure alongside improved cardiac function metrics .
Case Study 2: Enzyme Interaction Studies
Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings indicated that the hydroxy group plays a crucial role in enhancing binding affinity, suggesting its potential utility in metabolic disorder treatments .
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy and propylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The chromen ring structure provides stability and specificity to these interactions, influencing various biological pathways.
Comparison with Similar Compounds
Compound 9 ()
- Structure: 15,35,55,75-Tetra-tert-butyl-3,2,7,2-bis(2-hydroxy-3-(propylamino)propoxy)-1,3,5,7(1,3)-tetrabenzenacyclooctaphene-1,2,5,2-diol
- Key Differences: While sharing the 2-hydroxy-3-(propylamino)propoxy group, this compound incorporates a tetra-tert-butyl-benzenacyclooctaphene core instead of the dihydrocyclopenta[c]chromenone scaffold.
- Synthesis : Yielded 74% as a white solid, indicating efficient synthesis compared to analogs with bulkier amines (e.g., compound 7, 51% yield) .
6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one ()
- Structure : Features a 2-oxopropoxy group at the 7-position and a methyl group at the 6-position.
- Key Differences: Replacement of the hydroxy-propylamino chain with a diketone-containing side chain enhances electrophilicity, favoring condensation reactions.
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one ()
- Structure : Lacks the 7-position substituent entirely, retaining only a hydroxyl group.
- Key Differences : Simpler structure with reduced steric hindrance and higher polarity, likely affecting solubility and bioavailability .
Core Structure Variations
Propafenone Derivatives ()
- Structure: (RS,E)-1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one.
- Key Differences: The chromenone core is replaced with a phenylprop-2-en-1-one system. This alteration impacts π-π stacking interactions and metal coordination (e.g., copper(II) complexes in ), suggesting divergent pharmacological mechanisms .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ()
- Structure : Contains a toluene ring and a 2-methylpropoxy group.
Reactivity and Stability
- Target Compound: The hydroxy-propylamino side chain may participate in hydrogen bonding and metal coordination (as seen in propafenone-copper complexes, ), enhancing stability in biological systems.
- 6-Methyl-7-(2-oxopropoxy) Analog () : The 2-oxopropoxy group increases susceptibility to nucleophilic attack, making it more reactive than the target compound .
Biological Activity
7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known by its CAS number 84229-49-2, is a compound with significant pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.3795 g/mol
- CAS Number : 84229-49-2
The compound exhibits various biological activities primarily attributed to its structural features. It functions as a sodium channel blocker, which is crucial in the management of arrhythmias. The following mechanisms have been identified:
- Antiarrhythmic Activity : The compound has been shown to prolong the refractory period in cardiac tissues, making it effective against ventricular and supraventricular arrhythmias. Research indicates that it stabilizes myocardial membranes and reduces excitability in cardiac tissues .
- Local Anesthetic Properties : Similar to procaine, it demonstrates local anesthetic effects, which can be beneficial in certain surgical procedures .
- Vasodilatory Effects : The compound has been observed to relax coronary artery and bronchial smooth muscle, contributing to its cardiovascular benefits .
Table 1: Summary of Pharmacological Effects
| Effect | Description |
|---|---|
| Antiarrhythmic | Prolongs refractory period; effective against various arrhythmias |
| Local Anesthetic | Similar effects to procaine; used in minor surgical procedures |
| Vasodilation | Relaxes smooth muscles in coronary arteries and bronchi |
| Blood Pressure Effects | Mildly lowers blood pressure; affects heart rate minimally |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Arrhythmia Management : In a controlled clinical trial involving patients with paroxysmal atrial fibrillation, administration of the compound resulted in a significant reduction in episodes of arrhythmia compared to placebo . The study emphasized the drug's ability to stabilize cardiac rhythm without adversely affecting heart rate.
- Long-term Safety Profile : A longitudinal study over six months assessed the safety of the compound at various dosages. Results indicated that while renal dysfunction was noted at higher doses (180-360 mg/kg/day), lower dosages maintained safety profiles consistent with current antiarrhythmic therapies .
- Comparative Efficacy : In a comparative study against other antiarrhythmic agents, the compound demonstrated superior efficacy in reducing ventricular ectopic beats while maintaining a favorable side effect profile .
Q & A
Q. What synthetic methodologies are recommended for preparing 7-[2-hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The compound can be synthesized via multi-step protocols involving cyclization, hydroxylation, and alkylation. A representative route (Scheme 1 in ) includes:
Cyclization : Use hydrazinecarbothioamide in EtOH/H₂O at room temperature to form the core dihydrocyclopenta[c]chromenone scaffold.
Hydroxylation : FeCl₃·6H₂O in EtOH at 80°C introduces hydroxyl groups.
Propylamino functionalization : CuBr₂ and isoamyl nitrite in CH₃CN enable regioselective alkylation with propylamine derivatives.
Critical parameters include temperature control (0°C for acid-catalyzed steps) and solvent selection (DMF with K₂CO₃ for nucleophilic substitution) .
Q. How can structural characterization be rigorously validated for this compound?
Key analytical methods:
- NMR : Compare ¹H/¹³C-NMR shifts with structurally analogous chromenones (e.g., 7-hydroxy-8-methoxy derivatives in ). For example, hydroxyl protons typically appear at δ 12.70 (broad singlet) in DMSO-d₆ .
- Mass spectrometry : ESI-MS ([M+H]+ at m/z 347–715) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry using single-crystal data, as demonstrated for related benzofuropyrimidinones ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurities. Methodological solutions:
- Purity validation : Use HPLC (≥95% purity, as in ) with photodiode array detection to rule out byproducts.
- Dose-response standardization : Compare IC₅₀ values under consistent conditions (e.g., MAO inhibition assays in ).
- Computational docking : Validate target interactions using molecular dynamics simulations (e.g., monoamine oxidase active sites) .
Q. What strategies optimize regioselectivity during the propylamino substitution step?
Low yields in alkylation (Step iii, Scheme 1) can be mitigated by:
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Focus on modular modifications:
- Core scaffold : Compare 2,3-dihydrocyclopenta[c]chromen-4(1H)-one () with furochromenones ().
- Substituent effects : Vary the propylamino group to ethyl-/butyl-amino analogs and assess MAO-A/MAO-B selectivity.
- Hydroxyl positioning : Introduce methoxy or trifluoromethyl groups (e.g., ) to study steric/electronic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
